4-Bromo-4'-nitrobenzophenone
Overview
Description
4-Bromo-4'-nitrobenzophenone is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a bromine atom and a nitro group attached to a benzophenone structure, which can participate in various chemical reactions and has been used in the synthesis of complex molecules and materials.
Synthesis Analysis
The synthesis of compounds related to 4-Bromo-4'-nitrobenzophenone has been explored in several studies. For instance, chemoselective arylation of phenols with bromo-nitroarenes has been achieved using KO(t)Bu at room temperature via an SNAr pathway, leading to the synthesis of natural alkaloids, dibenzofurans, and biaryl-indoles . Additionally, the synthesis of Schiff base compounds through condensation reactions in a solvent-free mechanochemical green grinding method has been reported, demonstrating an environmentally friendly approach to synthesizing these compounds .
Molecular Structure Analysis
The molecular structure of related bromo-nitro compounds has been elucidated using various spectroscopic techniques, including IR, MS, and NMR spectroscopy. For example, the structure of a Schiff base compound was determined to be monoclinic based on XRD analysis . Furthermore, the crystal structure of 4-bromobenzophenone polymorphs has been studied using single-crystal and powder X-ray diffractometry, revealing the presence of weak hydrogen bonds of the C-H...pi type that provide additional stabilization .
Chemical Reactions Analysis
The reactivity of bromo-nitro compounds in chemical reactions has been a subject of interest. Nucleophilic aromatic substitution reactions have been observed, leading to the formation of various substituted products . The synthesis of metal complexes from bromo-nitrophenols has also been explored, indicating the potential of these compounds to form chelate structures with metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromobenzophenone have been characterized, with studies reporting its melting point, X-ray density, and thermal properties . The compound exhibits polymorphism, with different polymorphs showing distinct physical properties and thermal behaviors. The interactions within the crystal structures, such as weak hydrogen bonds, play a significant role in the material's properties .
Scientific Research Applications
Application 1: Bromination Reaction of Carbonyl Compounds
- Summary of the Application : The bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
- Methods of Application or Experimental Procedures : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent . The experiment demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
- Results or Outcomes : Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .
Application 2: Multistep Synthesis
- Summary of the Application : Multistep synthesis is a method used in Organic Chemistry to synthesize complex organic molecules by conducting a series of chemical reactions . While 4-Bromo-4’-nitrobenzophenone itself is not specifically mentioned, the process often involves steps such as nitration, conversion from the nitro group to an amine, and bromination .
- Results or Outcomes : The outcome of a multistep synthesis is the creation of a complex organic molecule from simpler starting materials .
Application 3: Synthesis Routes
- Summary of the Application : The synthesis routes of 4-Bromo-4’-nitrobenzophenone are of interest in organic chemistry. These routes provide valuable information about the methods and procedures used to synthesize this compound.
- Results or Outcomes : The outcome of these synthesis routes is the creation of 4-Bromo-4’-nitrobenzophenone from simpler starting materials.
Safety And Hazards
properties
IUPAC Name |
(4-bromophenyl)-(4-nitrophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYMUGJXZKDIRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385054 | |
Record name | 4-Bromo-4'-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-nitrobenzophenone | |
CAS RN |
40292-15-7 | |
Record name | 4-Bromo-4'-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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